molecular formula C24H27N3O5S B11315689 2-Methoxy-1-(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone

2-Methoxy-1-(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone

Cat. No.: B11315689
M. Wt: 469.6 g/mol
InChI Key: VDYFIOBKMFTUQN-UHFFFAOYSA-N
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Description

2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a methoxy group, a piperazine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE include:

  • 2-METHOXY-5-METHYLPHENOL
  • 4,4’-DIMETHOXY-4’'-BORONIC ACID TRIPHENYLAMINE

Uniqueness

The uniqueness of 2-METHOXY-1-{4-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

2-methoxy-1-[4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H27N3O5S/c1-17-8-10-19(11-9-17)33(29,30)23-24(27-14-12-26(13-15-27)21(28)16-31-3)32-22(25-23)20-7-5-4-6-18(20)2/h4-11H,12-16H2,1-3H3

InChI Key

VDYFIOBKMFTUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C(=O)COC

Origin of Product

United States

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